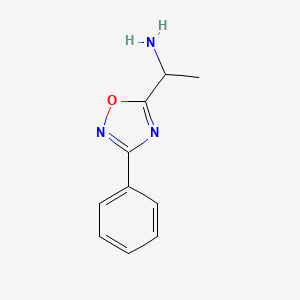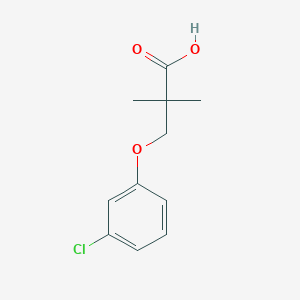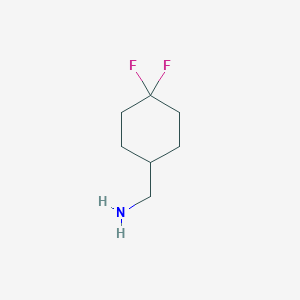
(4,4-Difluorocyclohexyl)methanamine
Vue d'ensemble
Description
“(4,4-Difluorocyclohexyl)methanamine” is a chemical compound with the CAS Number: 810659-05-3 . It has a molecular weight of 149.18 and its IUPAC name is (4,4-difluorocyclohexyl)methanamine . It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Molecular Structure Analysis
The InChI code for “(4,4-Difluorocyclohexyl)methanamine” is 1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 . This code provides a standard way to encode the compound’s molecular structure.It is typically stored at a temperature of 4 degrees Celsius and is available in liquid form .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques : (4,4-Difluorocyclohexyl)methanamine derivatives have been synthesized through various methods, like condensation reactions, demonstrating high yield and efficiency. These compounds are characterized using techniques such as FT-IR, DSC, 13C/1H-NMR, and mass spectrometry (Shimoga, Shin, & Kim, 2018).
Structural Analysis : Studies include the crystallographic analysis of related compounds to understand their structural properties and potential applications in fields like chemistry and materials science (Nisar et al., 2011).
Catalysis and Chemical Reactions
Catalysis : Certain derivatives of (4,4-Difluorocyclohexyl)methanamine have been used in catalysis, such as in transfer hydrogenation reactions, showing high conversions and turnover frequency (TOF) values (Karabuğa, Bars, Karakaya, & Gümüş, 2015).
Chemical Synthesis : The compound and its derivatives are used in synthesizing various chemical structures, demonstrating their versatility in organic synthesis (Zhou, Su, Gan, Wang, & Xu, 2013).
Medicinal Chemistry and Pharmacology
Anticancer Activity : Certain complexes derived from (4,4-Difluorocyclohexyl)methanamine-related compounds have shown potential anticancer activities, suggesting their use in medicinal chemistry (Mbugua et al., 2020).
Antimicrobial Activities : Some derivatives have demonstrated significant antimicrobial properties, suggesting their potential application in developing new antibacterial and antifungal agents (Thomas, Adhikari, & Shetty, 2010).
Imaging and Analytical Techniques
Cellular Imaging : Iron(III) complexes containing derivatives of (4,4-Difluorocyclohexyl)methanamine have been utilized in cellular imaging and photocytotoxicity studies under red light, indicating their use in medical imaging and cancer therapy (Basu et al., 2014).
Analytical Profiling : Analytical profiles of psychoactive arylcyclohexylamines, including derivatives of (4,4-Difluorocyclohexyl)methanamine, have been characterized using various spectroscopic and chromatographic techniques, aiding in forensic and toxicological investigations (De Paoli et al., 2013).
Safety And Hazards
“(4,4-Difluorocyclohexyl)methanamine” is classified under the GHS05 hazard pictogram, indicating that it is corrosive . The associated hazard statements are H227 and H314 , which indicate that it is combustible and can cause severe skin burns and eye damage, respectively . The precautionary statements include P210, P260, P264, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P370+P378, P403+P235, P405, and P501 , which provide guidance on how to handle, store, and dispose of the compound safely .
Propriétés
IUPAC Name |
(4,4-difluorocyclohexyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13F2N/c8-7(9)3-1-6(5-10)2-4-7/h6H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAAFYIOYLLPWMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90575555 | |
| Record name | 1-(4,4-Difluorocyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4,4-Difluorocyclohexyl)methanamine | |
CAS RN |
810659-05-3 | |
| Record name | 4,4-Difluorocyclohexanemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=810659-05-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(4,4-Difluorocyclohexyl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90575555 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

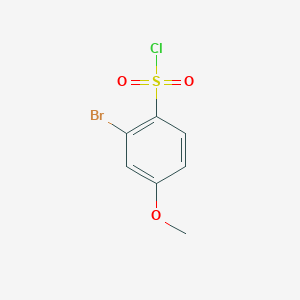
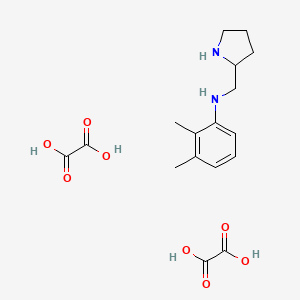
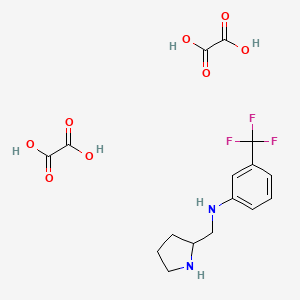

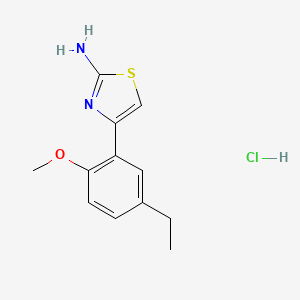
![methyl 1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1369149.png)
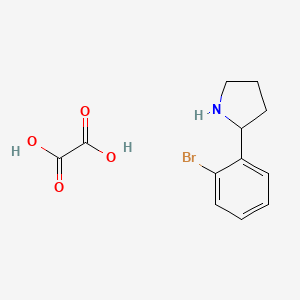
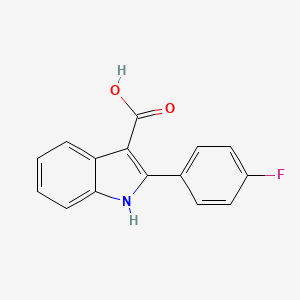
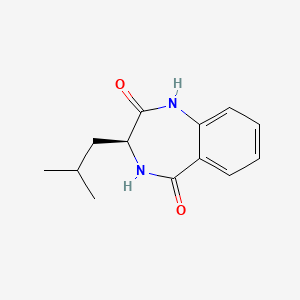
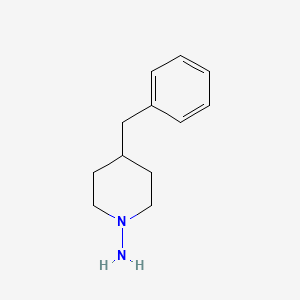
![5-[2-(3-Methylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1369179.png)
![3-methyl-N-[(oxolan-2-yl)methyl]cyclohexan-1-amine](/img/structure/B1369180.png)
